molecular formula C7H6ClFO B1366172 2-Chloro-4-fluorobenzyl alcohol CAS No. 208186-84-9

2-Chloro-4-fluorobenzyl alcohol

Cat. No. B1366172
M. Wt: 160.57 g/mol
InChI Key: ZUHMDLLAHZUDRE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzyl alcohol is a chemical compound with the molecular formula ClC6H3(F)CH2OH . It is used in various applications such as pharmaceutical synthesis and as an intermediate in the production of fine chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorobenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzyl alcohol group . The molecular weight is 160.57 g/mol .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzyl alcohol has a molecular weight of 160.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų . The exact mass and monoisotopic mass are 160.0091207 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Fluorobenzyl Derivatives : A study by Hida et al. (1995) explored the preparation of new 2-(α-fluorobenzyl)benzimidazole derivatives, utilizing fluorination techniques with benzylic alcohols, including 2-Chloro-4-fluorobenzyl alcohol (Hida, F., Beney, C., Robert, J., & Luu-Duc, C., 1995).
  • Biotransformation Synthesis : Saharan and Joshi (2016) reported the eco-friendly synthesis of aromatic alcohols like 2-Chloro-4-fluorobenzyl alcohol through biotransformation using Baker’s Yeast (Saharan, R., & Joshi, J., 2016).

Metabolic Studies and Pharmacology

  • Metabolite Identification : Blackledge et al. (2003) investigated the metabolic fate of fluorobenzyl alcohols in rats, identifying glycine conjugates and N-acetylcysteinyl conjugates as metabolites in urine (Blackledge, C., Nicholson, J., & Wilson, I., 2003).
  • Microsomal Metabolism : Boeren et al. (1992) studied the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including compounds similar to 2-Chloro-4-fluorobenzyl alcohol, focusing on C-hydroxylation and N-hydroxylation pathways (Boeren, S., et al., 1992).

Catalysis and Chemical Reactions

  • Aryl-Alcohol Oxidase Catalysis : Ferreira et al. (2015) discussed the catalysis in aryl‐alcohol oxidase, involving benzyl alcohols like 2-Chloro-4-fluorobenzyl alcohol, focusing on ligand diffusion and substrate interactions (Ferreira, P., et al., 2015).
  • Photocatalytic Oxidation : Higashimoto et al. (2009)

studied the photocatalytic oxidation of benzyl alcohol derivatives, including 2-Chloro-4-fluorobenzyl alcohol, using titanium dioxide under visible light irradiation, demonstrating high conversion and selectivity into corresponding aldehydes (Higashimoto, S., et al., 2009).

Molecular and Spectroscopic Analysis

  • NMR Calibration and Conformational Energies : Schaefer and Parr (1976) calibrated high-resolution proton and fluorine NMR spectra of 2-fluorobenzyl alcohol, contributing to understanding the conformational energies of such compounds (Schaefer, T., & Parr, W., 1976).
  • Inclusion Complexes and Molecular Adsorption : Shibakami et al. (1996) applied controlled rate thermogravimetry to inclusion complexes of cholic acid with fluorobenzyl alcohols, like 2-Chloro-4-fluorobenzyl alcohol, to study molecular adsorption on crystal surfaces (Shibakami, M., et al., 1996).

Synthesis of Specific Compounds

  • Preparation of Specific Derivatives : Crich et al. (2009) introduced a new alcohol protecting group using 2-Chloro-4-fluorobenzyl alcohol for the stereocontrolled synthesis of beta-mannopyranosides, highlighting its stability and reactivity under certain conditions (Crich, D., Li, L., & Shirai, M., 2009).

Studies in Physics and Chemistry

  • Radical Generation and Identification : Huh, Yoon, and Lee (2012) conducted studies on benzyl-type radicals generated from 2-Chloro-4-fluorotoluene, providing insights into the formation and properties of radicals related to 2-Chloro-4-fluorobenzyl alcohol (Huh, C., Yoon, Y., & Lee, S., 2012).

Safety And Hazards

2-Chloro-4-fluorobenzyl alcohol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHMDLLAHZUDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407224
Record name 2-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzyl alcohol

CAS RN

208186-84-9
Record name 2-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorobenzyl Alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorobenzyl alcohol
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2-Chloro-4-fluorobenzyl alcohol
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2-Chloro-4-fluorobenzyl alcohol
Reactant of Route 4
2-Chloro-4-fluorobenzyl alcohol
Reactant of Route 5
2-Chloro-4-fluorobenzyl alcohol
Reactant of Route 6
2-Chloro-4-fluorobenzyl alcohol

Citations

For This Compound
2
Citations
T Mandal, S Jana, J Dash - European Journal of Organic …, 2017 - Wiley Online Library
We herein describe for the first time that an optimized combination of Zn and NH 4 Cl can be used for the selective reduction of aldehydes and ketones to the corresponding alcohols. …
H Yang, Y Li, H Chai, T Yakura, B Liu, Q Yao - Bioorganic Chemistry, 2020 - Elsevier
… Using a procedure with 2-chloro-4-fluorobenzyl alcohol (478 μL, 4.0 mmol, 2 eq) similar to that described for preparation of H1, 9-bromodec-1-nonene (371 μL, 2.0 mmol, 1 eq) was …
Number of citations: 13 www.sciencedirect.com

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